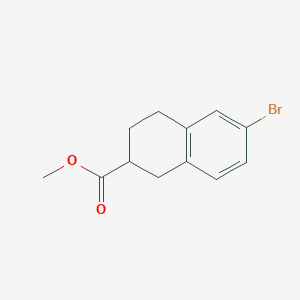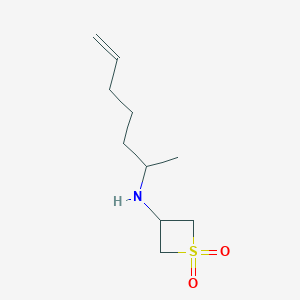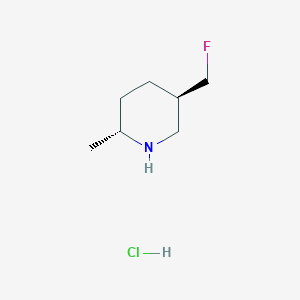
Methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound with the molecular formula C12H13BrO2 It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and features a bromine atom and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by esterification. One common method is to react 1,2,3,4-tetrahydronaphthalene with bromine in the presence of a catalyst to introduce the bromine atom at the 6-position. The resulting brominated compound is then subjected to esterification with methanol and a suitable acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, while reduction with LiAlH4 can produce 6-bromo-1,2,3,4-tetrahydronaphthalene-2-methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate depends on its specific application. In chemical reactions, the bromine atom and the ester group play key roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or reduction to form different functional groups. The molecular targets and pathways involved in biological applications are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 6-bromo-2-naphthoate: This compound has a similar structure but lacks the tetrahydro component, making it less flexible and potentially less reactive in certain reactions.
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: This compound features a ketone group instead of a bromine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a bromine atom and a methyl ester group, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
IUPAC Name |
methyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h4-5,7,10H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTABXNHAXSCFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B8221887.png)



![6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8221937.png)
![2-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B8221940.png)


![2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B8221953.png)
![4-[2-[(E)-2-[(3E)-2-chloro-3-[(2E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B8221967.png)
![6-Chlorothieno[2,3-b]pyridin-2-amine](/img/structure/B8221974.png)
![Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8221977.png)
